molecular formula C10H13Cl2NO2 B11864950 1-(Chloromethyl)-1,2,3,4-tetrahydroisoquinoline-6,7-diol hydrochloride CAS No. 54153-48-9

1-(Chloromethyl)-1,2,3,4-tetrahydroisoquinoline-6,7-diol hydrochloride

Cat. No.: B11864950
CAS No.: 54153-48-9
M. Wt: 250.12 g/mol
InChI Key: NCPCTDUBTQXHTJ-UHFFFAOYSA-N
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Description

1-(Chloromethyl)-1,2,3,4-tetrahydroisoquinoline-6,7-diol hydrochloride is a chemical compound belonging to the class of tetrahydroisoquinolines. This compound is characterized by the presence of a chloromethyl group and two hydroxyl groups on the isoquinoline ring. It is often used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Chloromethyl)-1,2,3,4-tetrahydroisoquinoline-6,7-diol hydrochloride typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the use of chloroacetonitrile as a reagent, which reacts with dialkylbenzylcarbinols to form the desired product . The reaction conditions often include the use of a solvent such as ethanol and a catalyst to facilitate the cyclization process.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-(Chloromethyl)-1,2,3,4-tetrahydroisoquinoline-6,7-diol hydrochloride undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form derivatives with different functional groups.

    Substitution: The chloromethyl group can undergo nucleophilic substitution reactions to form a variety of derivatives.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while substitution reactions can produce a wide range of derivatives with different functional groups.

Scientific Research Applications

1-(Chloromethyl)-1,2,3,4-tetrahydroisoquinoline-6,7-diol hydrochloride has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(Chloromethyl)-1,2,3,4-tetrahydroisoquinoline-6,7-diol hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Uniqueness: 1-(Chloromethyl)-1,2,3,4-tetrahydroisoquinoline-6,7-diol hydrochloride is unique due to the presence of both chloromethyl and hydroxyl groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

54153-48-9

Molecular Formula

C10H13Cl2NO2

Molecular Weight

250.12 g/mol

IUPAC Name

1-(chloromethyl)-1,2,3,4-tetrahydroisoquinoline-6,7-diol;hydrochloride

InChI

InChI=1S/C10H12ClNO2.ClH/c11-5-8-7-4-10(14)9(13)3-6(7)1-2-12-8;/h3-4,8,12-14H,1-2,5H2;1H

InChI Key

NCPCTDUBTQXHTJ-UHFFFAOYSA-N

Canonical SMILES

C1CNC(C2=CC(=C(C=C21)O)O)CCl.Cl

Origin of Product

United States

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